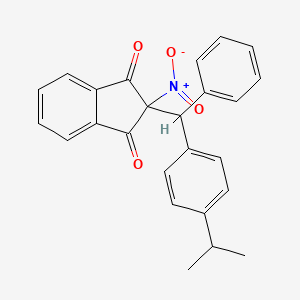
Benzene, 1-(chlorotellurinyl)-4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-(chlorotellurinyl)-4-methoxy- is an organotellurium compound characterized by the presence of a chlorotellurinyl group and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chlorotellurinyl)-4-methoxy- typically involves the reaction of 4-methoxyphenyl tellurium trichloride with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the tellurium trichloride reacts with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: Benzene, 1-(chlorotellurinyl)-4-methoxy- can undergo oxidation reactions, where the tellurium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methoxy group can direct incoming electrophiles to ortho and para positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
Benzene, 1-(chlorotellurinyl)-4-methoxy- has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Benzene, 1-(chlorotellurinyl)-4-methoxy- involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
相似化合物的比较
- Benzene, 1-(chloroselenyl)-4-methoxy-
- Benzene, 1-(chlorostannyl)-4-methoxy-
- Benzene, 1-(chlorogermyl)-4-methoxy-
Comparison: Benzene, 1-(chlorotellurinyl)-4-methoxy- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its selenium, tin, and germanium analogs. Tellurium compounds often exhibit higher reactivity and different biological activities, making them valuable in specific research and industrial applications .
属性
CAS 编号 |
77443-67-5 |
|---|---|
分子式 |
C7H7ClO2Te |
分子量 |
286.2 g/mol |
IUPAC 名称 |
1-chlorotellurinyl-4-methoxybenzene |
InChI |
InChI=1S/C7H7ClO2Te/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3 |
InChI 键 |
IZTHNQKXSDCQLZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)[Te](=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-isobutyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967351.png)
![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)
![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)
![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)

![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967382.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)
![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)

![5-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967416.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
